2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
The compound “2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide” is a potent and selective MET kinase inhibitor . It’s part of a series of triazolopyridazines that are selective inhibitors of wild-type (WT) MET kinase and several clinically relevant mutants .
Scientific Research Applications
Heterocyclic Compound Synthesis and Insecticidal Activity
Research has focused on synthesizing various heterocycles, including thiadiazole moieties, for potential insecticidal applications against pests such as the cotton leafworm, Spodoptera littoralis. These studies involve the synthesis of compounds using versatile precursors and evaluating their insecticidal effectiveness, showcasing the potential of heterocyclic compounds in agricultural pest management (Fadda et al., 2017).
Antimicrobial Screening
Another area of research is the synthesis and structural elucidation of heterocyclic compounds for antimicrobial screening. These compounds are evaluated for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity. This research highlights the pharmaceutical applications of heterocyclic compounds in developing new antimicrobial agents (MahyavanshiJyotindra et al., 2011).
Modification for Anticancer Activity
Modifications of heterocyclic compounds, such as replacing the acetamide group with alkylurea, have been investigated for their anticancer effects. These studies focus on synthesizing derivatives and evaluating their antiproliferative activities against various human cancer cell lines, aiming to discover potent anticancer agents with low toxicity (Wang et al., 2015).
Biochemical Impacts as Insecticidal Agents
The synthesis of new bioactive sulfonamide thiazole derivatives has been explored for potential use as insecticidal agents. These compounds are assessed for their toxicological and biochemical impacts on pests like the cotton leafworm, providing insights into the development of novel insecticides (Soliman et al., 2020).
Dual Inhibitors for PI3K/mTOR
Research into the structure-activity relationships of dual inhibitors for phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) has included investigations of various 6,5-heterocycles to improve metabolic stability. These studies aim to optimize compounds for better in vitro potency and in vivo efficacy, contributing to the development of treatments for conditions involving PI3K/mTOR pathways (Stec et al., 2011).
Mechanism of Action
Future Directions
The compound is a promising parenteral agent for the treatment of MET-dependent cancers . It promoted sustained target engagement at tolerated doses in a human xenograft tumor model . Preclinical pharmacokinetics conducted in several species were predictive for the observed pharmacokinetic behavior of the compound in cancer patients .
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN6OS2/c17-11-3-1-10(2-4-11)15-21-20-12-5-6-14(22-23(12)15)26-9-13(24)19-16-18-7-8-25-16/h1-8H,9H2,(H,18,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUIOABQXJNEAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC=CS4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN6OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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